molecular formula C12H15ClN2O B11798571 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11798571
M. Wt: 238.71 g/mol
InChI Key: NVCXVYIGQQGYIU-UHFFFAOYSA-N
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Description

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a chloro and methyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of pyrrolidine and a chloromethylpyridine derivative under specific reaction conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The chloro and methyl substituents on the pyridine ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both a pyrrolidine and pyridine ring in its structure. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-[2-(6-chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H15ClN2O/c1-8-6-12(13)14-7-10(8)11-4-3-5-15(11)9(2)16/h6-7,11H,3-5H2,1-2H3

InChI Key

NVCXVYIGQQGYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)C)Cl

Origin of Product

United States

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